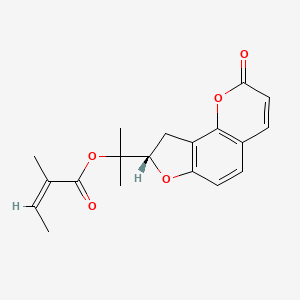

Columbianadin

Descripción

This compound has been reported in Semenovia dasycarpa, Cnidium monnieri, and other organisms with data available.

furanocoumarin isolated from Peucedanum palustre; RN given refers to this compound, (S-(Z))-isome

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBPWOXWIRQOQ-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317565 | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-13-9 | |

| Record name | Columbianadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Columbianadin: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Columbianadin, a naturally occurring angular-type furanocoumarin that has garnered significant interest for its diverse pharmacological activities. This document details its primary natural sources, presents quantitative data on its concentration in various plant materials, outlines detailed experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found within the Apiaceae (or Umbelliferae) family, a vast group of aromatic flowering plants. Extensive phytochemical research has identified several genera as rich sources of this bioactive compound.

The primary and most cited source of this compound is the genus Angelica . Several species within this genus are known to produce significant quantities of this coumarin, particularly in their roots. The most notable species include:

-

Angelica pubescens Maxim. f. biserrata Shan et Yuan : The dried root of this plant, known in Traditional Chinese Medicine as "Du Huo" (Angelicae Pubescentis Radix), is a primary source of this compound.[1][2][3][4][5][6][7] It has been traditionally used for its anti-inflammatory and analgesic properties.

-

Angelica decursiva (Miq.) Franch. & Sav. : The roots of this plant are another significant source of this compound and other bioactive coumarins.[8][9]

-

Angelica archangelica and Angelica gigas Nakai : These species are also reported to contain this compound.[10]

Another important genus in the Apiaceae family that serves as a natural source of this compound is Heracleum . Specifically, Heracleum candolleanum has been identified as containing this compound in its seeds and roots.[11]

The genus Peucedanum also contributes to the natural sourcing of this compound, with species such as Peucedanum ostruthium (Masterwort) and Peucedanum luxurians containing this compound.[12][13]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical origin, and harvesting time. The most comprehensive quantitative data is available for the roots of Angelica pubescens.

| Plant Species | Plant Part | Method of Analysis | This compound Concentration (mg/g of dry weight) | Reference |

| Angelica pubescens Maxim. f. biserrata Shan et Yuan | Root (Radix) | UPLC | 1.059 mg/g in the 75% ethanol extract | [1][2] |

| Angelica pubescens Maxim. f. biserrata Shan et Yuan | Root (Radix) | HPTLC-Scanning | Varies by origin (data from 12 different locations available in the cited study) | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural plant sources, primarily focusing on Angelica pubescens root.

Extraction of this compound from Angelica pubescens Root

Objective: To extract crude coumarins, including this compound, from the dried roots of Angelica pubescens.

Methodology:

-

Sample Preparation: The dried roots of Angelica pubescens are pulverized into a fine powder to increase the surface area for solvent extraction.[3]

-

Solvent Extraction:

-

Method A: Ultrasonic Extraction: The powdered root material (1.00 g) is mixed with 10 mL of methanol. The mixture is then subjected to ultrasonic extraction for 20 minutes.[3]

-

Method B: Reflux Extraction: 2 kg of chopped Angelica pubescens roots are soaked in 16 L of 75% ethanol for 2 hours. The mixture is then heated to reflux. The resulting filtrate is collected for further processing.[2]

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Isolation of this compound

Objective: To isolate pure this compound from the crude extract.

Methodology:

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography.[4]

-

Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Further Purification: The pooled fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).[14]

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To quantify the amount of this compound in an extract of Angelica pubescens root.

Methodology:

-

Standard and Sample Preparation:

-

Standard Solution: A stock solution of pure this compound (0.4 mg/mL) is prepared in methanol.[3]

-

Sample Solution: The dried extract is dissolved in methanol to a known concentration.

-

-

HPTLC Plate and Mobile Phase:

-

Stationary Phase: HPTLC plates pre-coated with silica gel GF254 are used.[3]

-

Mobile Phase: A suitable solvent system, for example, a mixture of petroleum ether and ethyl acetate, is used for development.

-

-

Application and Development: Known volumes of the standard and sample solutions are applied to the HPTLC plate. The plate is then developed in a chromatographic chamber saturated with the mobile phase.

-

Densitometric Scanning: After development, the plate is dried, and the spots corresponding to this compound are scanned using a densitometer at a specific wavelength (e.g., 325 nm).[3]

-

Quantification: The peak area of the this compound spot from the sample is compared to the calibration curve generated from the standard solutions of known concentrations to determine the amount of this compound in the sample.[3]

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound, as an angular-type furanocoumarin, is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate in this pathway is umbelliferone, which serves as a branching point for the synthesis of both linear and angular furanocoumarins.[15] The biosynthesis proceeds through the mevalonate pathway to generate a prenyl group that is attached to umbelliferone.[15] A critical intermediate specific to the angular furanocoumarin pathway is (+)-columbianetin, which is then converted to angelicin.[15] this compound is a dihydroangelic acid ester of a related dihydrofuranocoumarin alcohol.

Interaction with Signaling Pathways

While the specific signaling roles of this compound within the plant are not fully elucidated, coumarins, in general, are known to be involved in plant defense mechanisms as phytoalexins. In pharmacological contexts, this compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in mammalian cells. Notably, it has been found to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3) signaling pathways.[6] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Tissue Distribution of Four Major Coumarins after Oral Administration of Angelicae Pubescentis Radix Extract to Rats Using Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Chemical Constituents of Radix Angelicae pubescentis | E3S Web of Conferences [e3s-conferences.org]

- 5. [PDF] Pharmacological and Pharmacokinetic Insights Into this compound: A Promising Natural Anti-Inflammatory Compound | Semantic Scholar [semanticscholar.org]

- 6. Anti-Inflammatory Effect of this compound against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of airway inflammation by the roots of Angelica decursiva and its constituent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Studies on coumarins FR.om the root of Angelica decursiva FR et SAV. I. The structure of decursin and decursidin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Columbianadin's Anti-Inflammatory Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianadin (CBN), a natural coumarin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. This compound exerts its effects primarily through the inhibition of the NF-κB and MAPK signaling cascades, and the NOD1 pathway. This document provides a detailed overview of the molecular interactions, a summary of the quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-Inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is attributed to its ability to interfere with multiple signaling pathways that are crucial for the inflammatory response. The primary mechanisms identified are the suppression of the NF-κB and MAPK pathways, as well as the modulation of the NOD1 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound treatment led to increased levels of IκBα, the inhibitory protein of NF-κB.[1][2][3] This prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit.[1][2][3] By sequestering NF-κB in the cytoplasm, this compound blocks the transcription of downstream targets, including pro-inflammatory cytokines like TNF-α and IL-1β, and the enzyme iNOS, which produces nitric oxide (NO).[1][2][3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. This compound has been observed to selectively inhibit the phosphorylation of specific MAPK members. In LPS-stimulated RAW 264.7 cells, this compound significantly reduced the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), without affecting p38 MAPK phosphorylation.[1][2][3] The inhibition of ERK and JNK is significant as these kinases are known to be upstream regulators of NF-κB activation.[1][2][3] Furthermore, studies using specific inhibitors for ERK (PD98059) and JNK (SP600125) confirmed that the inhibitory effect of this compound on NF-κB p65 phosphorylation is mediated through the ERK and JNK signaling pathways.[1][2] In a D-galactose-induced liver injury model, this compound was also found to down-regulate the expression of phosphorylated MAPK.[4][5]

Targeting the NOD1 Signaling Pathway

The Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway is an intracellular pattern recognition pathway that contributes to the inflammatory response. Research on LPS-stimulated THP-1 human monocytic cells has revealed that this compound can suppress the inflammatory response by inactivating the NOD1 and NF-κB p65 signaling pathways.[6][7] Knockdown of NOD1 diminished the anti-inflammatory effects of this compound, suggesting that NOD1 is a key target.[6][7] By inhibiting the NOD1 pathway, this compound also demonstrated a significant reduction in cellular apoptosis.[6][7]

Signaling Pathway Diagrams

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

Caption: this compound's inhibitory effect on the NOD1 signaling pathway.

Quantitative Data Summary

| Model System | Treatment | Parameter Measured | Result | Reference |

| LPS-stimulated RAW 264.7 cells | This compound (various concentrations) | TNF-α expression | Significant inhibition with increasing concentrations | [1][8] |

| LPS-stimulated RAW 264.7 cells | This compound (various concentrations) | IL-1β expression | Significant inhibition with increasing concentrations | [1][8] |

| LPS-stimulated RAW 264.7 cells | This compound | NO production | Decreased | [1][2] |

| LPS-stimulated RAW 264.7 cells | This compound | iNOS expression | Decreased | [1][2] |

| LPS-stimulated RAW 264.7 cells | This compound | ERK phosphorylation | Significantly reduced | [1][2] |

| LPS-stimulated RAW 264.7 cells | This compound | JNK phosphorylation | Significantly reduced | [1][2] |

| LPS-stimulated RAW 264.7 cells | This compound | p38 MAPK phosphorylation | No significant change | [1] |

| LPS-stimulated RAW 264.7 cells | This compound | IκBα levels | Increased | [1][2] |

| LPS-stimulated RAW 264.7 cells | This compound | NF-κB p65 phosphorylation | Inhibited | [1][2] |

| LPS-stimulated THP-1 cells | This compound | Inflammatory Cytokines (TNF-α, IL-1β) | Suppressed production | [6][8] |

| Mouse model of LPS-induced acute liver inflammation | This compound pretreatment | Serum AST and ALT levels | Reversed elevation | [1][2] |

| Mouse model of LPS-induced acute liver inflammation | This compound pretreatment | TNF-α, IL-1β, and iNOS expression in liver | Decreased | [1][2] |

| D-galactose-induced liver injury mouse model | This compound treatment | Serum ALT and AST levels | Significantly ameliorated | [4] |

| D-galactose-induced liver injury mouse model | This compound treatment | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver | Decreased levels | [4] |

| D-galactose-induced liver injury mouse model | This compound treatment | Phosphorylated JAK2, STAT3, MAPK, and NF-κB | Down-regulated expression | [4][5] |

| Carrageenan-induced paw edema in mice | This compound (10 mg/kg) | Paw edema | Inhibited | [6] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements, or shorter times for signaling protein phosphorylation analysis).

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To analyze the expression and phosphorylation of signaling proteins (e.g., ERK, JNK, p38, IκBα, NF-κB p65), cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay in LPS-Induced Acute Liver Injury Mouse Model

-

Animal Model: Male BALB/c mice are used.

-

Treatment: Mice are pre-treated with this compound (administered intraperitoneally or orally) for a specific duration before being challenged with an intraperitoneal injection of LPS to induce acute liver injury.

-

Sample Collection: At a designated time point after LPS injection, blood samples are collected for serum analysis, and liver tissues are harvested for histopathological and biochemical analysis.

-

Serum Analysis: Serum levels of liver injury markers, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are measured using commercial assay kits.

-

Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

-

Western Blot Analysis of Liver Tissue: Protein extracts from liver tissues are prepared and analyzed by Western blotting to determine the expression levels of inflammatory proteins (e.g., iNOS, TNF-α, IL-1β) and signaling molecules (e.g., p-ERK, p-JNK, p-p65).

Experimental Workflow Diagram

Caption: A generalized experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and NOD1 signaling pathways underscores its potential for therapeutic applications in a variety of inflammatory conditions. The data summarized herein provide a strong foundation for its further development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, conducting more extensive preclinical efficacy and safety studies in various disease models, and ultimately, exploring its potential in clinical settings. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate these next steps in the research and development pipeline.

References

- 1. This compound Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effect of this compound against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of this compound against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways [mdpi.com]

- 6. This compound Suppresses Lipopolysaccharide (LPS)-Induced Inflammation and Apoptosis through the NOD1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Potential of Columbianadin and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Columbianadin (CBN) is a naturally occurring angular dihydrofuranocoumarin that has garnered significant scientific interest due to its diverse and potent biological activities. Extracted from plants of the Apiaceae family, such as Angelica decursiva and Angelica pubescens, this compound has demonstrated promising anti-cancer, anti-inflammatory, and neuroprotective properties in a variety of preclinical studies. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Cancer Activities

This compound has been shown to exert cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and necroptosis, as well as the generation of reactive oxygen species (ROS).

Quantitative Anti-Cancer Data

The anti-proliferative activity of this compound has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colon Cancer | 48 | 47.2 | [1] |

| HCT116 | Colon Cancer | 72 | 32.4 | [1] |

| GH3 | Pituitary Tumor | Not Specified | 14.7 (peak INa) | [2][3] |

| GH3 | Pituitary Tumor | Not Specified | 2.8 (late INa) | [2][3] |

Note: Further research is required to establish a broader profile of this compound's activity against a wider range of cancer cell lines. Data on the anti-cancer activities of specific this compound derivatives are currently limited in the public domain.

Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. In human colon cancer cells, it induces apoptosis by regulating the expression of Bcl-2 family proteins and activating caspases. At higher concentrations, it can trigger necroptosis, a form of programmed necrosis.

Experimental Protocols

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or its derivatives. Include a vehicle control.

-

Fixation: After the desired incubation period (e.g., 48 or 72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.[1][4]

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1][5]

-

Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][5]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4] The percentage of cell growth inhibition is calculated relative to the vehicle control.

Anti-Inflammatory Activities

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-Inflammatory Data

The anti-inflammatory efficacy of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Line | Stimulant | Parameter | IC50 (µM) | Reference |

| RAW 264.7 | LPS | NO Production | Not explicitly stated, but significant inhibition at 20 µM and 40 µM | [6] |

Note: While the provided literature demonstrates a dose-dependent inhibition of NO production, specific IC50 values for this compound and its derivatives are not consistently reported.

Signaling Pathways in Anti-Inflammatory Activity

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways. It has been shown to inhibit the phosphorylation of ERK and JNK, increase IκBα levels, and subsequently inhibit the phosphorylation and nuclear translocation of the NF-κB p65 subunit.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end product, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and incubate for 24 hours.[7]

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 2 hours.[7]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1-2 µg/mL) for 18-24 hours to induce an inflammatory response.[7]

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid).[7]

-

Incubation and Measurement: Incubate at room temperature for 10-30 minutes and measure the absorbance at 540 nm using a microplate reader.[7][8] A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.

Quantitative Neuroprotective Data

Quantitative data on the neuroprotective effects of this compound and its derivatives, such as EC50 values, are still limited. One study on coumarin derivatives in a model of pro-aggregated tau protein expression in SH-SY5Y cells provides some insight into their potential.

| Compound | Cell Line | Neuroprotective Effect | EC50 (µM) | Reference |

| LMDS-1/2 (Coumarin Derivatives) | SH-SY5Y (expressing ΔK280 tauRD-DsRed) | Reduction of tau aggregation and caspase activity | Not explicitly stated, but effective at tested concentrations | [9] |

Note: This area requires more extensive research to determine the specific neuroprotective efficacy of this compound and to synthesize and evaluate a broader range of its derivatives.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of coumarin derivatives are thought to involve the activation of the TRKB-CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity. These compounds have been shown to reduce caspase activity, suggesting an anti-apoptotic effect in neuronal cells.

Experimental Protocols

The SH-SY5Y human neuroblastoma cell line is a widely used model to study neurodegenerative diseases and to screen for neuroprotective compounds.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal-like phenotype using agents like retinoic acid.[10][11]

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 2-4 hours).[12]

-

Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+), hydrogen peroxide (H₂O₂), or a mixture of rotenone and oligomycin A.[12][13]

-

Assessment of Neuroprotection: Evaluate the neuroprotective effects using various assays:

-

Cell Viability (MTT Assay): Measures the metabolic activity of viable cells.

-

Cytotoxicity (LDH Assay): Measures the release of lactate dehydrogenase from damaged cells.

-

Apoptosis (Annexin V/PI Staining): Differentiates between apoptotic and necrotic cells using flow cytometry.

-

Oxidative Stress (ROS Assay): Quantifies the levels of intracellular reactive oxygen species.

-

Western Blot Analysis: To assess the modulation of key proteins in signaling pathways (e.g., p-Akt, Bcl-2/Bax ratio).

-

Synthesis of this compound Derivatives

While the biological activities of this compound are well-documented, the exploration of its derivatives is an emerging area of research. The synthesis of novel derivatives offers the potential to enhance potency, selectivity, and pharmacokinetic properties. General strategies for the modification of the coumarin scaffold can be applied to this compound to generate a library of new compounds for biological screening. However, at present, there is a limited number of published studies detailing the synthesis and comparative biological evaluation of a series of this compound derivatives.

Conclusion and Future Directions

This compound is a promising natural product with a compelling profile of anti-cancer, anti-inflammatory, and neuroprotective activities. The data and protocols summarized in this guide provide a solid foundation for further investigation into its therapeutic potential. Key areas for future research include:

-

Expansion of Quantitative Data: A more comprehensive evaluation of this compound's IC50 and EC50 values against a wider array of cancer cell lines and in various models of inflammation and neurodegeneration is crucial.

-

Synthesis and Evaluation of Derivatives: A systematic approach to the synthesis and biological screening of this compound derivatives is needed to establish structure-activity relationships and to identify lead compounds with improved pharmacological profiles.

-

In Vivo Studies: Further in vivo studies are required to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of this compound and its most promising derivatives.

The continued exploration of this compound and its chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Effectiveness of this compound, a Bioactive Coumarin Derivative, in Perturbing Transient and Persistent INa [mdpi.com]

- 3. Effectiveness of this compound, a Bioactive Coumarin Derivative, in Perturbing Transient and Persistent INa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. This compound Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]

The Pharmacological Profile of Columbianadin: A Technical Guide

Introduction

Columbianadin (CBN) is a naturally occurring coumarin derivative isolated from plants of the Apiaceae family, such as Angelica pubescens and Angelica decursiva. Traditionally used in Chinese medicine, modern pharmacological research has unveiled a broad spectrum of biological activities, positioning this compound as a promising candidate for drug development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Pharmacological Activities

This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective activities. These properties are attributed to its ability to modulate multiple signaling pathways and molecular targets.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Signaling Pathways Involved in Anti-inflammatory Action:

-

NF-κB Pathway: this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines.

-

MAPK Pathway: this compound modulates the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), while having a lesser effect on p38 MAPK. The inhibition of ERK and JNK signaling contributes to the suppression of NF-κB activation.

-

JAK2/STAT3 Pathway: In models of liver injury, this compound has been shown to down-regulate the phosphorylation of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), further contributing to its anti-inflammatory effects.

-

NOD1 Pathway: this compound can also suppress the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathway, leading to the inactivation of NF-κB and a reduction in inflammatory responses.

Quantitative Data on Anti-inflammatory Activity:

| Assay | Model System | Measured Parameter | Result | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly reported, but significant inhibition at 20 and 40 µM. | |

| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β) | LPS-stimulated RAW 264.7 macrophages | % Inhibition | Concentration-dependent inhibition. | |

| Hydroxyl Radical (•OH) Scavenging | Electron Spin Resonance (ESR) Assay | % Scavenging | Concentration-dependent scavenging at 20 and 40 µM. | |

| Serum ALT and AST levels | LPS-induced acute liver injury in mice | % Reduction | Significant reduction with 20 mg/kg CBN treatment. |

Experimental Protocols:

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 20 and 40 µM) for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours for cytokine measurements).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylated and total forms of key proteins like p65 NF-κB, IκBα, ERK, and JNK.

In Vivo LPS-induced Acute Liver Injury Model

-

Animal Model: Male C57BL/6 mice are used.

-

Treatment: this compound (e.g., 10 and 20 mg/kg) is administered intraperitoneally (i.p.).

-

Induction of Liver Injury: One hour after this compound treatment, mice are injected i.p. with LPS (e.g., 10 mg/kg).

-

Sample Collection: After a specific time (e.g., 6 hours), blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

-

Histopathological Analysis: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate histological changes.

-

Gene Expression Analysis: Total RNA is extracted from liver tissues, and the mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are determined by quantitative real-time PCR (qRT-PCR).

Signaling Pathway Diagrams:

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Anticancer Properties

This compound has been shown to possess anticancer activity against various cancer cell lines, including colon cancer. Its mechanisms of action involve the induction of programmed cell death, specifically apoptosis and necroptosis.

Signaling Pathways Involved in Anticancer Action:

-

Apoptosis Induction: At lower concentrations, this compound induces apoptosis, which is characterized by the activation of caspases. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspase-9 and caspase-3.

-

Necroptosis Induction: At higher concentrations, this compound can induce necroptosis, a form of programmed necrosis. This process is associated with the involvement of Receptor-Interacting Protein 3 (RIP-3) and caspase-8.

-

Oxidative Stress: this compound can induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and contributing to cell death.

Quantitative Data on Anticancer Activity:

| Cell Line | Assay | Measured Parameter | Result | Reference |

| HCT-116 (Colon Cancer) | Cell Viability Assay | IC50 | Not explicitly stated, but effective growth suppression observed at concentrations up to 50 µM. | |

| HCT-116 (Colon Cancer) | Apoptosis Assay | % Apoptotic Cells | Increased apoptosis at concentrations up to 25 µM. | |

| HCT-116 (Colon Cancer) | Necroptosis | - | Induced at a concentration of 50 µM. |

Experimental Protocols:

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCT-116 cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis and Necroptosis Analysis (Flow Cytometry)

-

Cell Treatment: HCT-116 cells are treated with different concentrations of this compound for a specified time.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic/necroptotic cells.

Signaling Pathway Diagrams:

Caption: this compound's induction of apoptosis and necroptosis.

Neuroprotective Properties

This compound has shown promise as a neuroprotective agent, although the available data is less extensive compared to its anti-inflammatory and anticancer effects. It is suggested to have therapeutic potential in neurodegenerative diseases.

Experimental Models:

-

Studies on neuroprotective effects often utilize in vitro models of neuronal cell lines or primary neurons subjected to neurotoxic insults (e.g., oxidative stress, excitotoxicity).

-

In vivo models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease, could be employed to evaluate the neuroprotective efficacy of this compound.

Cardioprotective Properties

Recent studies have highlighted the cardioprotective effects of this compound, particularly in the context of doxorubicin-induced cardiotoxicity.

Signaling Pathways Involved in Cardioprotective Action:

-

Sirt1/FOXO1 Pathway: this compound has been found to upregulate Sirtuin 1 (Sirt1) and decrease the acetylation of Forkhead box protein O1 (FOXO1). This pathway is crucial in protecting against oxidative stress and apoptosis in cardiomyocytes.

Quantitative Data on Cardioprotective Activity:

| Model System | Measured Parameter | Result | Reference |

| Doxorubicin-induced cardiotoxicity in mice | Cardiac function (Ejection Fraction, Fractional Shortening) | Significantly improved with CBN treatment. | |

| Doxorubicin-induced cardiotoxicity in mice | Cardiac injury markers (CK-MB, cTnT, LDH) | Significantly reduced with CBN treatment. | |

| Doxorubicin-induced cardiotoxicity in mice | Cardiomyocyte apoptosis | Significantly reduced with CBN treatment. |

Experimental Protocols:

Doxorubicin-Induced Cardiotoxicity Mouse Model

-

Animal Model: C57BL/6 mice are used.

-

Induction of Cardiotoxicity: Mice are administered a single or multiple doses of doxorubicin (e.g., 15 mg/kg, i.p.).

-

Treatment: this compound (e.g., 10 mg/kg/day, i.p.) is administered for a specified duration following doxorubicin injection.

-

Echocardiography: Cardiac function is assessed by measuring parameters like ejection fraction and fractional shortening using echocardiography.

-

Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers such as creatine kinase-MB (CK-MB), cardiac troponin T (cTnT), and lactate dehydrogenase (LDH).

-

Histological and Molecular Analysis: Heart tissues are collected for histological examination (e.g., H&E staining) and molecular analysis, such as Western blotting to assess the expression and phosphorylation of proteins in the Sirt1/FOXO1 pathway.

Signaling Pathway Diagrams:

Caption: Cardioprotective mechanism of this compound via the Sirt1/FOXO1 pathway.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anti-inflammatory and anticancer properties, along with emerging evidence for its neuroprotective and cardioprotective effects, make it a compelling subject for further investigation and drug development. The detailed understanding of its molecular mechanisms, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and Sirt1/FOXO1, provides a solid foundation for its translation into clinical applications. This technical guide summarizes the current knowledge on the pharmacological properties of this compound, offering valuable insights for researchers and drug development professionals.

Columbianadin: A Technical Guide to its Neuroprotective Effects for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbianadin (CBN) is a naturally occurring coumarin derivative isolated from plants of the Apiaceae family, such as Angelica pubescens.[1] Emerging pharmacological research has identified its potential as a neuroprotective agent, demonstrating a range of biological activities including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1] This technical guide provides an in-depth overview of the current research on this compound's neuroprotective properties, focusing on its mechanisms of action, experimental data, and relevant methodologies to aid in the design of future studies and drug development initiatives.

Quantitative Data on the Bioactivity of this compound

The following table summarizes the available quantitative data regarding the effects of this compound in models relevant to neuroprotection. It is important to note that specific IC50 values for direct neuroprotection against common insults like glutamate or amyloid-beta in neuronal cell lines are not yet widely published. The data presented below is derived from studies on related anti-inflammatory and cellular signaling effects.

| Cell Line | Model/Stimulant | Parameter Measured | Effect of this compound | Concentration/IC50 | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, iNOS expression | Decreased expression | Not specified | [2][3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Decreased production | Not specified | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | •OH (Hydroxyl Radical) Generation | Decreased generation | Not specified | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | HO-1 Expression | Increased expression | Not specified | [2] |

| Human Platelets | Collagen | NF-κB (p65) Phosphorylation | Reduced phosphorylation | Not specified | [4] |

| Human Platelets | Collagen | IκBα Phosphorylation | Reduced phosphorylation | Not specified | [4] |

Mechanisms of Neuroprotection: Key Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Signaling

This compound has been shown to suppress neuroinflammatory pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, this compound prevents the degradation of the inhibitory protein IκBα. This retains the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and iNOS.[2][3][5]

-

MAPK Pathway: this compound can inhibit the phosphorylation of key MAPK members, including ERK and JNK.[2][3] The activation of these kinases is an upstream event that can lead to the activation of NF-κB and other transcription factors involved in the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antitumor Potential of Columbianadin: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Natural Coumarin

Columbianadin (CBN), a natural coumarin derivative, is emerging as a compound of significant interest in oncology research. Exhibiting a range of pharmacological activities, its antitumor potential is being actively investigated. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and providing established experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics.

Mechanisms of Antitumor Activity

This compound exerts its antitumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and necroptosis), causing cell cycle arrest, and inhibiting cell migration and invasion. These effects are orchestrated through the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis and Necroptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. In human colon cancer cells (HCT-116), this compound has been shown to trigger apoptosis at lower concentrations (up to 25 μM)[1]. This is achieved through the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2[1]. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in apoptotic cell death[1].

Interestingly, at higher concentrations (50 μM), this compound can induce necroptosis, a form of programmed necrosis, in HCT-116 cells[1]. This alternative cell death pathway is associated with the modulation of RIP-3 and caspase-8[1].

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle, a fundamental process for tumor growth. In glioblastoma (GBM) cells, this compound induces cell cycle arrest at the G0/G1 phase[2][3]. This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has shown potential in inhibiting the migration and invasion of cancer cells. Studies on glioblastoma cells have revealed that this compound can impede their migratory and invasive capabilities[2][3]. This anti-metastatic potential is linked to its ability to modulate signaling pathways that govern cell motility and the degradation of the extracellular matrix. Specifically, in the context of rheumatoid arthritis synoviocytes, which share some characteristics with invasive cancer cells, this compound has been shown to reduce the expression of matrix metalloproteinases MMP2 and MMP9[2].

Core Signaling Pathways Modulated by this compound

The diverse antitumor effects of this compound are rooted in its ability to interfere with specific intracellular signaling cascades. The PI3K/Akt pathway has been identified as a key target.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers[4]. This compound has been shown to suppress the PI3K/Akt pathway in glioblastoma cells[2][3]. By inhibiting this pathway, this compound effectively cuts off a critical survival signal for cancer cells, leading to the observed induction of apoptosis and inhibition of proliferation. The downstream effectors of the PI3K/Akt pathway that are likely modulated by this compound include proteins involved in cell cycle regulation and apoptosis.

DOT Code for this compound's Effect on the PI3K/Akt Pathway

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT-116 | Colon Cancer | 47.2 | 48 |

| HCT-116 | Colon Cancer | 32.4 | 72 |

| Glioblastoma Cells | Glioblastoma | Dose-dependent inhibition | Not specified |

Note: Data for glioblastoma cells was reported as dose-dependent inhibition without a specific IC50 value in the referenced literature.[2][3]

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome |

| Glioblastoma | Orthotopic Mouse Model | This compound | Inhibited GBM growth |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antitumor potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

DOT Code for MTT Assay Workflow

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer.

Protocol:

-

Create a Monolayer: Grow cells to confluence in a 6-well plate.

-

Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh medium containing this compound at various concentrations.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

Principle: The Transwell assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Prepare Transwell Inserts: Coat the upper surface of Transwell inserts with a layer of Matrigel.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., FBS) and this compound to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Conclusion and Future Directions

This compound has demonstrated significant antitumor potential through its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion. Its modulation of the PI3K/Akt signaling pathway highlights a key mechanism underlying these effects. The data presented in this guide provide a solid foundation for further investigation into this compound as a potential anticancer therapeutic.

Future research should focus on:

-

Expanding the scope of in vitro studies: Evaluating the efficacy of this compound across a broader range of cancer cell lines to identify responsive cancer types.

-

Comprehensive in vivo studies: Conducting more extensive in vivo experiments in various animal models to validate the in vitro findings and assess the safety and pharmacokinetic profile of this compound.

-

Elucidating detailed molecular mechanisms: Further dissecting the signaling pathways affected by this compound to identify specific upstream and downstream targets.

-

Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

The continued exploration of this compound's antitumor properties holds promise for the development of novel and effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates rheumatoid arthritis by attenuating synoviocyte hyperplasia through targeted vimentin to inhibit the VAV2/Rac-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses glioblastoma progression by inhibiting the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Columbianadin: A Multi-Targeted Approach to Rheumatoid Arthritis Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, are not without limitations, necessitating the exploration of novel therapeutic agents. Columbianadin (CBN), a natural coumarin compound, has emerged as a promising candidate for RA treatment. This technical guide provides a comprehensive overview of the current understanding of this compound's role in rheumatoid arthritis treatment, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in RA and other inflammatory disorders.

Introduction

Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the synovial joints, leading to chronic inflammation, pannus formation, and the progressive destruction of cartilage and bone.[1][2] The pathogenesis of RA is complex, involving the interplay of various immune cells, pro-inflammatory cytokines, and signaling pathways that collectively contribute to the disease's debilitating effects.[2][3] Fibroblast-like synoviocytes (FLS) play a crucial role in the progression of RA, exhibiting tumor-like characteristics such as excessive proliferation, migration, and invasion, which contribute to synovial hyperplasia and joint damage.[1][4][5]

This compound (CBN), a natural coumarin derived from plants of the Apiaceae family, has demonstrated significant anti-inflammatory, immunosuppressive, and anti-arthritic properties in preclinical models.[6][7] This guide will delve into the multifaceted mechanisms through which CBN exerts its therapeutic effects in RA, including its impact on key signaling pathways, synoviocyte function, and osteoclastogenesis.

Molecular Mechanisms of Action

This compound's therapeutic potential in rheumatoid arthritis stems from its ability to modulate multiple signaling pathways and cellular processes implicated in the disease's pathogenesis.

Inhibition of Synoviocyte Hyperplasia and Activation

A hallmark of RA is the abnormal proliferation and activation of fibroblast-like synoviocytes (FLS), which contribute to synovial inflammation and joint destruction.[1] this compound has been shown to directly target these pathogenic cells.

-

Vimentin-VAV2/Rac-1 Signaling Pathway: Recent studies have identified vimentin as a direct molecular target of CBN.[1] By binding to vimentin, CBN inhibits its expression and function, subsequently suppressing the activation of the VAV2/Rac-1 signaling pathway.[1][8] This pathway is crucial for synoviocyte proliferation, migration, and invasion.[1] The inhibition of this pathway by CBN leads to a reduction in synoviocyte hyperplasia and ameliorates arthritis in animal models.[1][8]

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a central feature of RA, driven by the overproduction of pro-inflammatory cytokines and the activation of key signaling cascades. This compound exerts its anti-inflammatory effects by targeting several of these pathways:

-

JAK1/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in RA, mediating the effects of numerous pro-inflammatory cytokines.[9][10] this compound has been shown to inhibit the JAK1/STAT3 pathway, thereby reducing the inflammatory response in RA models.[7]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and is constitutively active in the synovial tissue of RA patients.[3][11][12] CBN has been demonstrated to suppress the NF-κB pathway, leading to a decrease in the production of inflammatory mediators.[7][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in the inflammatory processes of RA.[14][15] this compound has been shown to inhibit the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.[13]

Regulation of Oxidative Stress

Oxidative stress plays a significant role in the pathogenesis of RA. This compound has been found to regulate oxidative stress, in part, through the Keap1/Nrf2 pathway, a major regulator of the antioxidant response.[7][16]

Inhibition of Osteoclastogenesis and Bone Resorption

Joint destruction in RA is mediated by osteoclasts, specialized cells responsible for bone resorption. The formation and activation of osteoclasts are primarily regulated by the RANKL/RANK/OPG signaling pathway.[17][18] this compound has been shown to modulate this pathway, suggesting a protective effect against bone erosion in RA.[19] It has been demonstrated to alter the levels of RANKL and osteoprotegerin (OPG), key regulators of osteoclast differentiation.[17][19]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on various aspects of rheumatoid arthritis.

Table 1: In Vitro Effects of this compound on MH7A Synoviocytes

| Parameter | Treatment Group | Concentration (μM) | Result | Reference |

| Cell Proliferation | TNF-α + CBN | 25 | Significant repression | [1] |

| TNF-α + CBN | 50 | Significant repression | [1] | |

| NO Release | TNF-α + CBN | 12.5, 25, 50 | Dose-dependent inhibition | [1] |

| Cell Migration | TNF-α + CBN | 25 | Attenuated | [1] |

| TNF-α + CBN | 50 | Attenuated | [1] | |

| Cell Invasion | TNF-α + CBN | 25 | Attenuated | [1] |

| TNF-α + CBN | 50 | Attenuated | [1] | |

| Apoptosis-related Proteins (BAX, P53) | TNF-α + CBN | 25, 50 | Up-regulated | [1] |

| Anti-apoptotic Protein (Bcl-2) | TNF-α + CBN | 25, 50 | Down-regulated | [1] |

| Autophagy-related Protein (Beclin-1) | TNF-α + CBN | 25, 50 | Up-regulated | [1] |

| Anti-autophagy Protein (p62) | TNF-α + CBN | 25, 50 | Down-regulated | [1] |

Table 2: In Vivo Effects of this compound in Collagen-Induced Arthritis (CIA) Mice

| Parameter | Treatment Group | Result | Reference |

| Paw Swelling | CBN | Dose-dependent amelioration | [1][7] |

| Arthritic Scores | CBN | Improved | [7] |

| Pathological Joint Injury | CBN | Ameliorated | [1] |

| Vimentin Protein Level (Synovial Tissue) | CBN | Down-regulated | [1] |

| Rac-1 Protein Level (Synovial Tissue) | CBN | Down-regulated | [1] |

| VAV2 Phosphorylation (Synovial Tissue) | CBN | Inhibited | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the efficacy of this compound in the context of rheumatoid arthritis.

In Vitro Model of Rheumatoid Arthritis

-

Cell Line: Human fibroblast-like synoviocyte cell line MH7A.[1]

-

Culture Conditions: Cells are cultured in DMEM medium supplemented with 10% FBS at 37°C.[1]

-

Induction of Inflammation: MH7A cells are stimulated with 40 ng/ml of TNF-α to mimic the inflammatory microenvironment of the RA synovium.[1]

-

Treatment Groups:

-

Control

-

TNF-α

-

TNF-α + Methotrexate (MTX) (1 μM)

-

TNF-α + this compound (12.5, 25, 50 μM)[1]

-

-

Assays:

-

Cell Proliferation: Assessed using standard proliferation assays.[1]

-

Nitric Oxide (NO) Release: Measured to quantify the inflammatory response.[1]

-

Cell Migration and Invasion: Evaluated using wound healing and transwell assays.[1]

-

Protein Expression: Analyzed by Western blotting to detect the expression levels of proteins related to apoptosis, autophagy, and signaling pathways.[1]

-

mRNA Expression: Measured by quantitative real-time PCR (qRT-PCR).[1]

-

In Vivo Model of Rheumatoid Arthritis

-

Animal Model: Collagen-Induced Arthritis (CIA) in mice, a widely used and accepted model for studying RA.[1][7]

-

Induction of Arthritis: Arthritis is induced by immunization with type II collagen.

-

Treatment: this compound is administered to the CIA mice.

-

Assessments:

-

Clinical Evaluation: Paw swelling and arthritic scores are monitored to assess disease severity.[1][7]

-

Histopathological Analysis: Ankle joints are collected for Hematoxylin and Eosin (H&E) staining and toluidine blue staining to visualize synovial inflammation, cartilage damage, and bone erosion.[1]

-

Micro-CT Imaging: Used to perform a three-dimensional analysis of bone and joint morphology.[1]

-

Protein and mRNA Analysis: Synovial tissues are collected for Western blotting and qRT-PCR to analyze the expression of key proteins and genes involved in the mechanism of action of CBN.[1]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of rheumatoid arthritis.

Caption: this compound inhibits the VAV2/Rac-1 signaling pathway.

Caption: this compound's inhibition of key inflammatory pathways.

Caption: this compound's modulation of the RANKL/RANK/OPG pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its multi-targeted mechanism of action, encompassing the inhibition of synoviocyte proliferation, suppression of key inflammatory signaling pathways, and modulation of osteoclastogenesis, addresses several critical aspects of RA pathogenesis. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on a more detailed elucidation of the upstream and downstream effectors in the signaling pathways modulated by this compound. Pharmacokinetic and pharmacodynamic studies are essential to determine optimal dosing and delivery methods. Furthermore, long-term safety and efficacy studies in relevant animal models are necessary before advancing to clinical trials. The development of this compound or its derivatives could offer a novel and effective therapeutic option for patients with rheumatoid arthritis.

References

- 1. This compound ameliorates rheumatoid arthritis by attenuating synoviocyte hyperplasia through targeted vimentin to inhibit the VAV2/Rac-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative regulation of NF-κB and its involvement in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling drugs for rheumatoid arthritis that inhibit synovial fibroblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic synovial fibroblasts are modulated by NBCn1 as a potential target in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Pharmacological and Pharmacokinetic Insights Into this compound: A Promising Natural Anti-Inflammatory Compound | Semantic Scholar [semanticscholar.org]

- 7. Therapeutic effects of this compound from Angelicae Pubescentis radix on the progression of collagen-induced rheumatoid arthritis by regulating inflammation and oxidative stress [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates rheumatoid arthritis by attenuating synoviocyte hyperplasia through targeted vimentin to inhibit the VAV2/Rac-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB and Rheumatoid Arthritis: Will Understanding Genetic Risk Lead to a Therapeutic Reward? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition effects of a natural inhibitor on RANKL downstream cellular signalling cascades cross‐talking - PMC [pmc.ncbi.nlm.nih.gov]